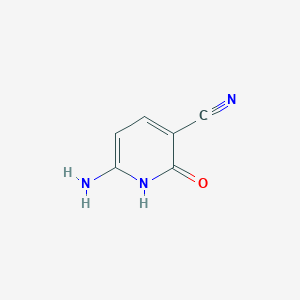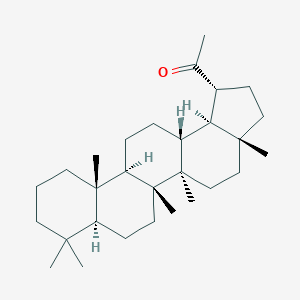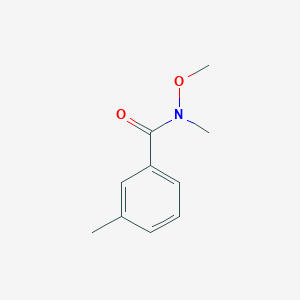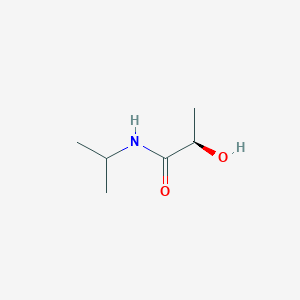
(2R)-2-Hydroxy-N-propan-2-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Hydroxy-N-propan-2-ylpropanamide, also known as Lactamide Monoethanolamine (LMEA), is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 147.18 g/mol.
Wirkmechanismus
The mechanism of action of LMEA is not well understood. However, it is believed that LMEA acts as a surfactant and emulsifier by reducing the surface tension of liquids and increasing the solubility of substances. This property makes LMEA useful in the formulation of personal care products and detergents.
Biochemische Und Physiologische Effekte
LMEA has no known biochemical or physiological effects on humans. However, it has been shown to have low toxicity and is considered safe for use in personal care products and detergents.
Vorteile Und Einschränkungen Für Laborexperimente
LMEA has several advantages for use in lab experiments. It is a cost-effective and readily available compound that can be easily synthesized. LMEA is also stable under a wide range of conditions, making it useful in various experiments. However, LMEA has some limitations, including its low solubility in organic solvents and its limited use in biological systems.
Zukünftige Richtungen
There are several future directions for the use of LMEA in scientific research. One possible direction is the development of new formulations for personal care products and detergents. Another direction is the exploration of LMEA's potential use as a chelating agent in environmental remediation. Additionally, LMEA could be used in the development of new drug delivery systems and as a surfactant in the production of nanoparticles.
Conclusion
In conclusion, LMEA is a versatile chemical compound with various scientific research applications. Its simple synthesis method, low toxicity, and stability under a wide range of conditions make it a popular compound for use in personal care products, detergents, and lab experiments. While the mechanism of action of LMEA is not well understood, there are several future directions for its use in scientific research.
Synthesemethoden
LMEA can be synthesized through the reaction of monoethanolamine with lactamide in the presence of a catalyst. The reaction yields LMEA as a white crystalline solid with a purity of 99%. The synthesis method is relatively simple and cost-effective, making LMEA a popular compound for scientific research.
Wissenschaftliche Forschungsanwendungen
LMEA has various scientific research applications, including as a surfactant, emulsifier, and chelating agent. It is commonly used in the formulation of personal care products, such as shampoos, conditioners, and lotions. LMEA is also used in the formulation of detergents, fabric softeners, and industrial cleaners.
Eigenschaften
CAS-Nummer |
133964-40-6 |
|---|---|
Produktname |
(2R)-2-Hydroxy-N-propan-2-ylpropanamide |
Molekularformel |
C6H13NO2 |
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C6H13NO2/c1-4(2)7-6(9)5(3)8/h4-5,8H,1-3H3,(H,7,9)/t5-/m1/s1 |
InChI-Schlüssel |
PLSSYQFNLOOTSH-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](C(=O)NC(C)C)O |
SMILES |
CC(C)NC(=O)C(C)O |
Kanonische SMILES |
CC(C)NC(=O)C(C)O |
Synonyme |
Propanamide, 2-hydroxy-N-(1-methylethyl)-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
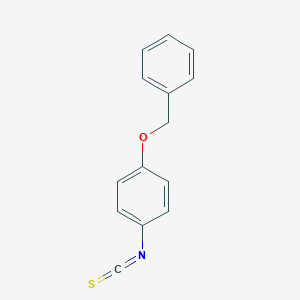
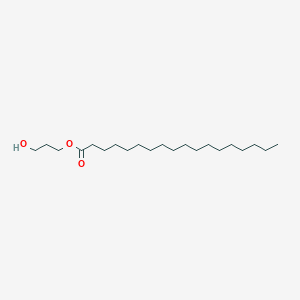
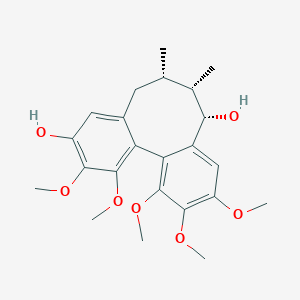
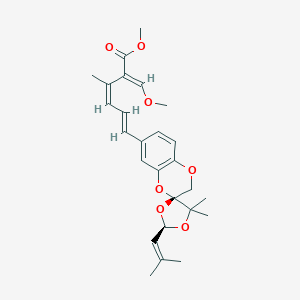
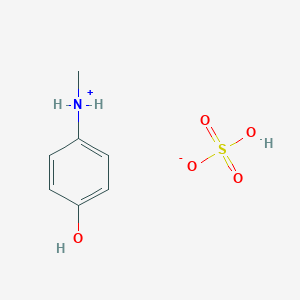
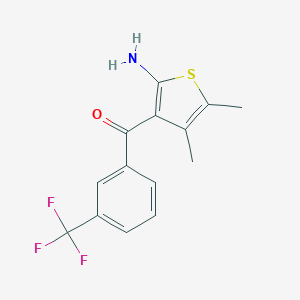
![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
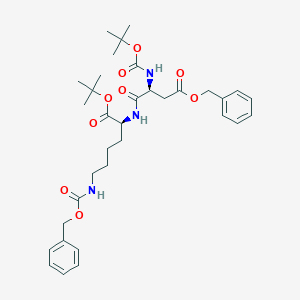
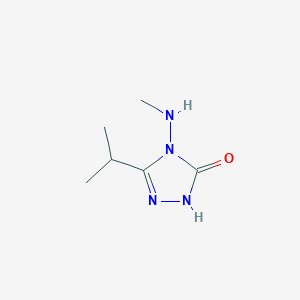
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)
